tert-butyl N-[(6S)-1,4-oxazepan-6-yl]carbamate
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Overview
Description
tert-Butyl N-[(6S)-1,4-oxazepan-6-yl]carbamate: is a chemical compound with the molecular formula C10H20N2O3. It is a derivative of oxazepane and is often used in organic synthesis and medicinal chemistry. The compound is known for its stability and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(6S)-1,4-oxazepan-6-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxazepane derivative. One common method includes the use of Boc anhydride and ethanol, followed by the addition of ammonia solution under controlled temperature conditions . The reaction mixture is then stirred and heated to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The process may also include purification steps such as recrystallization to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(6S)-1,4-oxazepan-6-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazepane derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives .
Scientific Research Applications
Chemistry: In organic chemistry, tert-butyl N-[(6S)-1,4-oxazepan-6-yl]carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of heterocyclic compounds and as a protecting group for amines .
Biology and Medicine: The compound has applications in medicinal chemistry, where it is used in the development of pharmaceuticals. Its stability and reactivity make it suitable for the synthesis of drug candidates and active pharmaceutical ingredients .
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and intermediates. It is also employed in the manufacture of agrochemicals and polymers .
Mechanism of Action
The mechanism of action of tert-butyl N-[(6S)-1,4-oxazepan-6-yl]carbamate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The pathways involved in its reactions include nucleophilic substitution, oxidation, and reduction .
Comparison with Similar Compounds
- tert-Butyl carbamate
- tert-Butyl N-methylcarbamate
- tert-Butyl N-hydroxycarbamate
Comparison: tert-Butyl N-[(6S)-1,4-oxazepan-6-yl]carbamate is unique due to its oxazepane ring structure, which imparts specific chemical properties and reactivity. Compared to other tert-butyl carbamates, it offers enhanced stability and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
tert-butyl N-[(6S)-1,4-oxazepan-6-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-8-6-11-4-5-14-7-8/h8,11H,4-7H2,1-3H3,(H,12,13)/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGJDFARDRHXIQ-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCCOC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CNCCOC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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